molecular formula C10H6ClNOS B1606672 2-Chloro-5-(2-thenoyl)pyridine CAS No. 501681-39-6

2-Chloro-5-(2-thenoyl)pyridine

Cat. No. B1606672
CAS RN: 501681-39-6
M. Wt: 223.68 g/mol
InChI Key: YKZCXDGGPXBHJK-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-thenoyl)pyridine is a chemical compound with the CAS Number: 501681-39-6 . It has a molecular weight of 224.69 and appears as a tan solid . The IUPAC name for this compound is (6-chloro-3-pyridinyl)(2-thienyl)methanone .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(2-thenoyl)pyridine is represented by the linear formula C10H6ClNOS . The InChI code for this compound is 1S/C10H6ClNOS/c11-9-4-3-7(6-12-9)10(13)8-2-1-5-14-8/h1-6H .


Physical And Chemical Properties Analysis

2-Chloro-5-(2-thenoyl)pyridine is a tan solid with a molecular weight of 224.69 . The storage temperature for this compound is between 2 and 8 degrees Celsius .

Scientific Research Applications

Novel Polyimides Synthesis

2-Chloro-5-(2-thenoyl)pyridine derivatives have been explored for the synthesis and characterization of novel polyimides. These polyimides, synthesized from a pyridine-containing aromatic dianhydride monomer, exhibit good solubility in various solvents and possess impressive thermal stability, mechanical properties, and low dielectric constants, making them suitable for advanced material applications (Wang et al., 2006).

Drug Development

The structural versatility of 2-Chloro-5-(2-thenoyl)pyridine facilitates the synthesis of various biologically active compounds. For instance, its derivatives have been synthesized and screened for antimicrobial and antioxidant activities, demonstrating the potential for drug development (Flefel et al., 2018).

Imidazo[1,2-a]pyridines Production

A methodology utilizing 2-chloropyridines, including derivatives of 2-Chloro-5-(2-thenoyl)pyridine, has been developed for the synthesis of imidazo[1,2-a]pyridines. This process highlights the chemical's role in producing heterocyclic compounds that are significant in medicinal chemistry (Vuillermet et al., 2020).

Coordination Chemistry

2-Chloro-5-(2-thenoyl)pyridine and its derivatives have been employed as ligands in coordination chemistry, facilitating the synthesis of luminescent lanthanide compounds and iron complexes. These materials are of interest for applications in biological sensing and in materials exhibiting unique thermal and photochemical properties (Halcrow, 2005).

Heterocyclic Compounds Synthesis

The chemistry of heterocyclic ketene aminals, involving 2-Chloro-5-(2-thenoyl)pyridine, has been explored for constructing imidazo(pyrido)[1,2-a]pyridines and related compounds. This research opens avenues for novel heterocyclic synthesis strategies (Li et al., 2011).

Safety And Hazards

The safety data sheet for 2-Chloro-5-(2-thenoyl)pyridine is available for reference . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

(6-chloropyridin-3-yl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNOS/c11-9-4-3-7(6-12-9)10(13)8-2-1-5-14-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZCXDGGPXBHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70319277
Record name 2-CHLORO-5-(2-THENOYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2-thenoyl)pyridine

CAS RN

501681-39-6
Record name 2-CHLORO-5-(2-THENOYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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